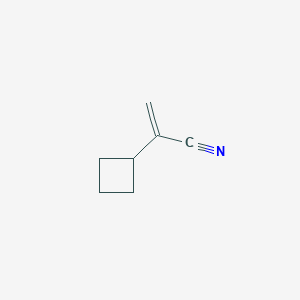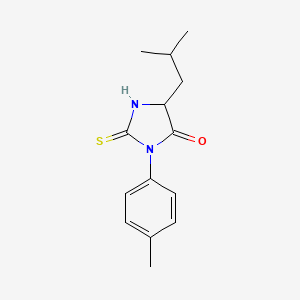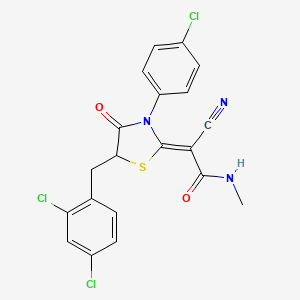
3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a novel organic compound that belongs to the family of pyrazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can involve multiple synthetic routes, typically starting from readily available starting materials. One common method involves the condensation of diethylamine with an appropriate aldehyde, followed by cyclization with a furan-2-yl-substituted hydrazine derivative. The reaction conditions often require a base catalyst, and the reaction is carried out under reflux in a suitable solvent.
Industrial Production Methods
Industrial production may involve optimized synthetic routes to ensure cost-efficiency and high yield. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : The furan ring can be selectively oxidized under mild conditions, using oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Reduction of the ketone group is possible with reagents like sodium borohydride (NaBH4), leading to the corresponding alcohol.
Substitution: : Electrophilic or nucleophilic substitutions can occur at the aromatic ring or the diethylamino group.
Common Reagents and Conditions
Oxidation: : mCPBA, H2O2
Reduction: : NaBH4, LiAlH4
Substitution: : Halogenation with NBS (N-bromosuccinimide), nucleophilic substitution with alkyl halides.
Major Products Formed
Oxidation: Furan ring oxidation products.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one finds applications in various domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential as a biological probe due to its unique structure.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of specialized materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves its interaction with molecular targets like enzymes or receptors. For example, in biological systems, it might interact with specific proteins, altering their activity and leading to therapeutic effects. The diethylamino group can enhance membrane permeability, facilitating its action within cells.
Comparaison Avec Des Composés Similaires
Compared to other pyrazole derivatives, 3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one stands out due to its unique substitution pattern and combination of functional groups. It shares similarities with compounds like:
1-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-2-one
3-(methylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
Its diethylamino group and specific structural arrangement offer unique chemical reactivity and biological activity, setting it apart from its analogs.
This concludes our exploration. This compound is like a hidden gem waiting to be discovered for its potential in various fields!
Propriétés
IUPAC Name |
3-(diethylamino)-1-[5-(furan-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-4-23(5-2)13-12-21(25)24-19(17-10-8-16(3)9-11-17)15-18(22-24)20-7-6-14-26-20/h6-11,14,19H,4-5,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZHWDWTODHBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2587675.png)

![3-(4-methanesulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2587677.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2587678.png)
![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)
![1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587681.png)



![ethyl 4-oxo-5-pentanamido-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2587687.png)
![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2587690.png)
![1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587695.png)
methanone](/img/structure/B2587696.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone](/img/structure/B2587698.png)
